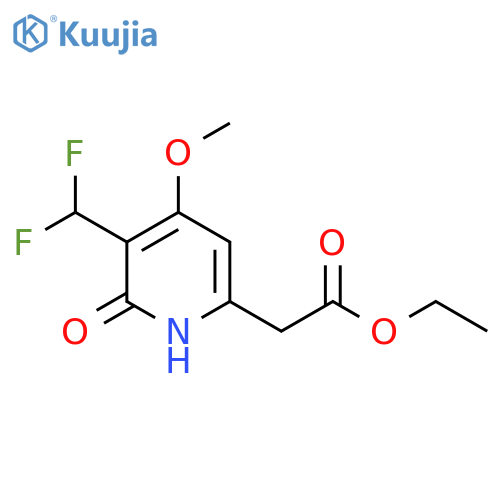

Cas no 1805603-03-5 (Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate

-

- インチ: 1S/C11H13F2NO4/c1-3-18-8(15)5-6-4-7(17-2)9(10(12)13)11(16)14-6/h4,10H,3,5H2,1-2H3,(H,14,16)

- InChIKey: MUPYRZIALIQVTK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(NC(=CC=1OC)CC(=O)OCC)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 415

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029029725-250mg |

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate |

1805603-03-5 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029029725-1g |

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate |

1805603-03-5 | 95% | 1g |

$2,981.85 | 2022-04-01 | |

| Alichem | A029029725-500mg |

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate |

1805603-03-5 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetateに関する追加情報

Comprehensive Overview of Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate (CAS No. 1805603-03-5)

The compound Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate (CAS No. 1805603-03-5) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and methoxy groups, contribute to its reactivity and potential as a building block for bioactive molecules. Researchers are increasingly interested in this compound due to its versatility in synthesizing novel drug candidates and crop protection agents.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl moiety in Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate makes it particularly valuable for designing compounds with improved pharmacokinetic properties. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing drug-like molecules.

From an agrochemical perspective, this compound's hydroxy and methoxy functional groups offer opportunities for developing next-generation pesticides with lower environmental impact. As sustainability becomes a priority in agriculture, researchers are exploring pyridine-based scaffolds like this one to create eco-friendly alternatives to traditional agrochemicals. Its potential role in addressing resistance issues in pest management is another area of active investigation.

The synthesis of Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate typically involves multi-step organic reactions, with careful control of reaction conditions to preserve the sensitive difluoromethyl group. Analytical characterization using techniques like NMR, HPLC, and mass spectrometry is crucial for verifying the purity and identity of this compound, especially given its complex substitution pattern.

In pharmaceutical applications, this pyridine derivative serves as a valuable intermediate for constructing more complex molecular architectures. Its ethyl acetate moiety provides an excellent handle for further chemical modifications, making it adaptable to various synthetic routes. Recent patent literature reveals growing interest in similar compounds for developing kinase inhibitors and anti-inflammatory agents.

Storage and handling of Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate require standard laboratory precautions. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this chemical. Its stability profile suggests room temperature storage in airtight containers protected from moisture and light.

The commercial availability of CAS No. 1805603-03-5 has expanded in recent years to meet research demand. Suppliers typically offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing reflects its specialized nature and the complexity of its synthesis.

Future research directions for this compound may include exploration of its biological activity profile and optimization of synthetic routes for large-scale production. The growing importance of fluorinated heterocycles in drug discovery ensures continued interest in derivatives like Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate. Its potential applications in materials science, particularly in the development of specialty chemicals, represent another promising avenue for investigation.

For researchers considering this compound, it's important to consult the latest literature and safety data sheets. While pyridine derivatives generally have well-characterized properties, each specific substitution pattern can impart unique characteristics. The hydroxy and methoxy groups in this particular molecule may influence its solubility, stability, and reactivity compared to simpler pyridine analogs.

In conclusion, Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate represents an important addition to the toolkit of synthetic chemists working in pharmaceutical and agrochemical development. Its combination of fluorine substitution and multiple functional groups makes it a versatile intermediate with significant potential for creating innovative solutions to current challenges in these fields.

1805603-03-5 (Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate) 関連製品

- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)

- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)

- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)

- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)